3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine

Description

Chemical Identity and Structure

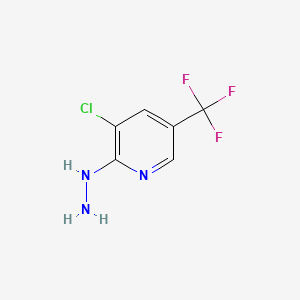

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (CAS: 89570-82-1) is a halogenated pyridine derivative with the molecular formula C₆H₅ClF₃N₃ and a molecular weight of 211.572 g/mol . Its structure features:

- A pyridine ring substituted with a chloro group at position 2.

- A hydrazinyl group (-NH-NH₂) at position 2.

- A trifluoromethyl group (-CF₃) at position 3.

This compound is a versatile intermediate in agrochemical and pharmaceutical synthesis, leveraging the electron-withdrawing trifluoromethyl group to enhance stability and bioavailability .

For example, 3-chloro-2-R-5-trifluoromethylpyridine derivatives are prepared using activating agents and cyanide sources in low-toxicity solvents like dichloromethane . The hydrazinyl group may be introduced via hydrazine substitution, a common strategy in pyridine functionalization .

Properties

IUPAC Name |

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF3N3/c7-4-1-3(6(8,9)10)2-12-5(4)13-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFKSHYCVQZAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361540 | |

| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89570-82-1 | |

| Record name | 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed:

Oxidation: Formation of azo or azoxy derivatives.

Reduction: Formation of hydrazones or other reduced derivatives.

Substitution: Formation of new derivatives with substituted nucleophiles.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For example, the hydrazinyl group can be involved in condensation reactions, leading to the formation of hydrazones or azo compounds.

2. Medicinal Chemistry

The compound's potential medicinal applications are notable. It can act as an intermediate in the synthesis of pharmaceutical compounds. The trifluoromethyl group is known to enhance the biological activity of drugs due to its unique electronic properties. Research indicates that derivatives of trifluoromethylpyridines often exhibit improved efficacy and safety profiles in drug development .

3. Agrochemicals

In the agricultural sector, this compound is utilized in the production of agrochemicals such as pesticides and herbicides. The trifluoromethyl moiety enhances the stability and activity of these compounds against pests, making them valuable in crop protection . Its derivatives have been found to be effective against various agricultural pests, contributing to increased crop yields.

Case Study 1: Synthesis of Bioactive Compounds

A research study demonstrated the utility of this compound as a precursor for synthesizing bioactive molecules. The study highlighted how modifying the hydrazinyl group can lead to compounds with significant antimicrobial activity. The derivatives were tested against various bacterial strains, showing promising results that support further exploration in medicinal chemistry.

Case Study 2: Development of Agrochemicals

Another study focused on the application of trifluoromethylpyridine derivatives in agrochemical formulations. Researchers synthesized several derivatives from this compound and evaluated their effectiveness as herbicides. The results indicated that certain derivatives exhibited enhanced herbicidal activity compared to traditional compounds, suggesting a potential for developing new agrochemical products .

Mechanism of Action

The mechanism of action of 3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related pyridine derivatives with trifluoromethyl and chloro substituents. Key analogues include:

Key Differences and Trends

Substituent Effects: The hydrazinyl group in the target compound distinguishes it from analogues with -NH₂ (amine) or -CN (cyano) groups. Hydrazine derivatives are more nucleophilic and reactive, making them suitable for forming heterocycles (e.g., triazoles) in drug discovery . Trifluoromethyl groups enhance metabolic stability and lipophilicity across all analogues, a critical feature in agrochemicals like pyridalyl .

Synthetic Utility :

- The target compound’s hydrazinyl group enables condensation reactions for synthesizing hydrazones and pyrazole derivatives, as seen in the preparation of N-(5-(trifluoromethyl)pyridin-2-yl)carboxamides .

- In contrast, 3-chloro-5-(trifluoromethyl)pyridin-2-amine is pivotal in fungicide synthesis due to its amine group’s ability to form stable amide bonds .

Biological and Chemical Properties :

- Pyridalyl demonstrates insecticidal activity by targeting mitochondrial electron transport, a mechanism linked to its trifluoromethylpyridine core .

- The chloro and iodo substituents in analogues like 4-chloro-5-iodo-2-(trifluoromethyl)pyridine facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for diversifying aromatic systems .

Research Findings and Data

- Thermodynamic Stability: Trifluoromethyl groups reduce electron density on the pyridine ring, as evidenced by computational studies using programs like GAMESS , which predict enhanced resistance to oxidative degradation compared to non-fluorinated analogues.

Biological Activity

3-Chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine (C₆H₅ClF₃N₃) is an organoheterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, interaction with biological targets, and implications for drug development.

The compound has a molecular weight of approximately 211.57 g/mol and a melting point ranging from 90 to 94 °C. It is characterized by low solubility in water but moderate solubility in organic solvents such as ethanol and dimethylformamide. The synthesis typically involves a nucleophilic aromatic substitution reaction between 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate, usually conducted under reflux conditions in ethanol.

Interaction with Biological Targets

Preliminary studies indicate that the hydrazine moiety in this compound could interact with various biomolecules, including proteins and nucleic acids. These interactions may lead to the modulation or inhibition of biological pathways, suggesting potential therapeutic applications. The trifluoromethyl group is known to enhance lipophilicity, which may improve membrane permeability and bioavailability.

Case Studies and Research Findings

- Anticancer Potential : Research has shown that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives containing the hydrazine group have been reported to inhibit microtubule assembly, leading to apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

- Structure-Activity Relationship (SAR) : A comprehensive review of FDA-approved drugs containing trifluoromethyl groups highlighted that these modifications often enhance drug potency. The SAR studies demonstrate that the incorporation of trifluoromethyl groups can significantly increase the efficacy of compounds against various targets, including enzymes involved in cancer progression .

- Toxicity Profile : While exploring its biological activity, it is crucial to consider the toxicity associated with this compound. It is classified as an acute toxic agent, causing irritation upon contact with skin or eyes and exhibiting potential respiratory hazards . This necessitates careful handling and further investigation into its safety profile for therapeutic use.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Chloro-2-hydrazinopyridine | Pyridine ring with a hydrazine group | Lacks trifluoromethyl group |

| 5-Trifluoromethylpyridin-2-amine | Pyridine ring with an amino group | No chlorine or hydrazine functionality |

| 3-Amino-5-(trifluoromethyl)pyridine | Pyridine ring with an amino group | Lacks chlorine and hydrazine groups |

| 3-Chloro-4-hydrazinylpyridine | Pyridine ring with a hydrazine group at position 4 | Different position of the hydrazine group |

The unique combination of chlorine and trifluoromethyl substituents along with the hydrazine functionality in this compound may enhance its reactivity compared to similar compounds, potentially leading to novel biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.